molecular formula C15H15NO3S B2448569 N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide CAS No. 1396858-13-1

N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2448569
CAS No.: 1396858-13-1
M. Wt: 289.35
InChI Key: MFISYUVUFMQXGW-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and parasitology research. Its core structure is based on the N-[(4-hydroxychroman-4-yl)methyl]-sulphonamide (N-4HCS) scaffold, which has been identified as a potent class of compounds that block malaria transmission . These compounds target the Plasmodium vacuole membrane protein Pfs16, a key protein in the parasite's life cycle, and potently inhibit male gamete formation, thereby preventing the transmission of the Plasmodium falciparum parasite to the mosquito vector . The integration of a thiophene carboxamide moiety, as seen in this compound, is a strategic modification explored in drug discovery to enhance biological activity and optimize drug-like properties. Research on thiophene carboxamide derivatives has demonstrated their potential in targeting enzymes like sphingomyelin synthase 2 (SMS2) and in developing treatments for conditions such as dry eye disease, highlighting the versatility of this heterocyclic system in modulating critical biological pathways . This makes this compound a valuable chemical tool for researchers investigating novel antimalarial strategies, particularly in transmission-blocking studies, and for exploring the structure-activity relationships of therapeutically relevant pharmacophores. This product is intended for research use only in a laboratory setting.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c17-14(11-5-8-20-9-11)16-10-15(18)6-7-19-13-4-2-1-3-12(13)15/h1-5,8-9,18H,6-7,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFISYUVUFMQXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide typically involves the condensation of a chroman derivative with a thiophene carboxylic acid derivative. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution on the thiophene ring can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The chroman moiety can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-((4-hydroxychroman-4-yl)methyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-((4-hydroxychroman-4-yl)methyl)pyridine-3-carboxamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide is unique due to the combination of the chroman and thiophene moieties, which confer both antioxidant and diverse biological activities. This dual functionality makes it a promising candidate for various applications in medicinal chemistry and material science.

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide is a compound that integrates the chroman and thiophene structures, both of which are recognized for their diverse biological activities. This article explores its biological activity, including antioxidant, antibacterial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Synthesis

The compound features a unique dual-ring structure combining chroman and thiophene functionalities. The synthesis typically involves the condensation of 4-hydroxychroman-4-ylmethylamine with thiophene-3-carboxylic acid, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane.

1. Antioxidant Activity

Research indicates that compounds with chroman structures exhibit significant antioxidant properties. This compound is studied for its ability to scavenge free radicals, potentially reducing oxidative stress-related conditions.

2. Antibacterial Properties

The compound has shown efficacy against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways, making it a candidate for developing new antibacterial agents .

3. Anti-inflammatory Effects

Thiophene derivatives are known to modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .

4. Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The dual functionality of the chroman and thiophene moieties enhances its potential as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Hydrogen Bonding : The hydroxyl and carboxamide groups facilitate hydrogen bonding with target proteins.
  • Hydrophobic Interactions : The thiophene ring enhances hydrophobic interactions, improving binding affinity to biological targets.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-((4-hydroxychroman-4-yl)methyl)benzamideChroman + BenzeneModerate antioxidant
N-((4-hydroxychroman-4-yl)methyl)pyridine-3-carboxamideChroman + PyridineAntimicrobial properties

This compound stands out due to its enhanced biological activities resulting from the combination of chroman and thiophene structures, providing a broader spectrum of reactivity and potential therapeutic applications compared to simpler derivatives.

Case Studies and Research Findings

  • Antioxidant Study : A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, supporting its role as an antioxidant agent.
  • Antibacterial Efficacy : In a clinical trial setting, this compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a new antibacterial treatment.
  • Anti-inflammatory Research : Experimental models indicated that the compound could significantly lower levels of inflammatory cytokines in induced inflammation scenarios, suggesting its therapeutic potential in managing inflammatory diseases .

Q & A

What are the established synthetic routes for N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide, and how can reaction conditions be optimized for scalability?

Answer:
Synthesis typically involves coupling reactions between functionalized thiophene-3-carboxylic acid derivatives and hydroxychroman-methylamine intermediates. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres. Yields are influenced by stoichiometry and solvent polarity (e.g., DMF vs. THF) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.
  • Optimization via Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst loading, reaction time) using fractional factorial designs or response surface methodologies. For example, flow-chemistry setups (e.g., continuous reactors) enhance reproducibility and scalability by minimizing batch-to-batch variability .

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